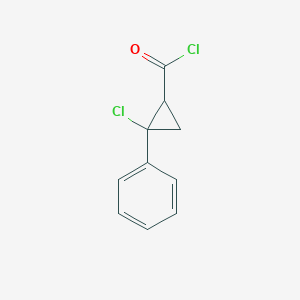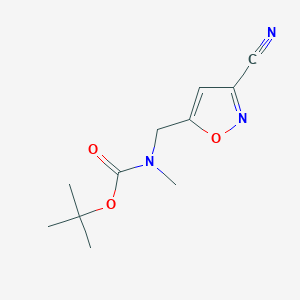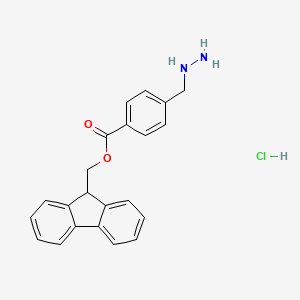
diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate is a synthetic organic compound that belongs to the naphthyridine family. Compounds in this family are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by its unique naphthyridine core structure, which is functionalized with ester groups and a ketone moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification reactions to introduce the diethyl ester groups. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Solvent recovery and purification steps are also crucial to obtain the final product in a pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diethyl 4-carboxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate, while reduction may produce diethyl 4-hydroxy-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its effects on various biological systems.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals.
Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
Comparaison Avec Des Composés Similaires
Diethyl 4-oxo-4,5,7,8-tetrahydro-1,6-naphthyridine-3,6(1H)-dicarboxylate can be compared with other naphthyridine derivatives, such as:
4-oxo-1,4-dihydroquinoline-3-carboxylates: These compounds share a similar core structure but differ in their functional groups.
Naphthyridine-2-carboxylates: These compounds have a different substitution pattern on the naphthyridine ring.
Pyridopyrimidines: These compounds have a fused pyridine and pyrimidine ring system, which is structurally related to naphthyridines.
The uniqueness of this compound lies in its specific functionalization and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C14H18N2O5 |
|---|---|
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
diethyl 4-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3,6-dicarboxylate |
InChI |
InChI=1S/C14H18N2O5/c1-3-20-13(18)9-7-15-11-5-6-16(14(19)21-4-2)8-10(11)12(9)17/h7H,3-6,8H2,1-2H3,(H,15,17) |
Clé InChI |
SOQLRAIWARXXHD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CNC2=C(C1=O)CN(CC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


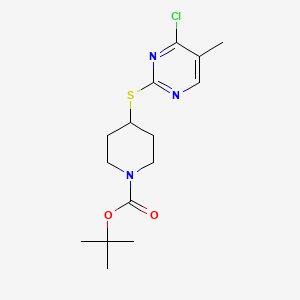
![2-Bromo-6,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(1H)-one](/img/structure/B13965278.png)

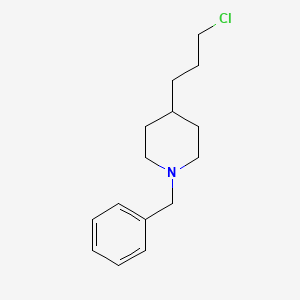

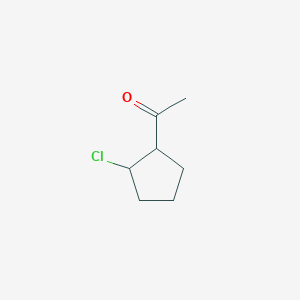


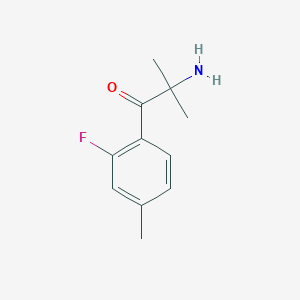
![bis[4-(1,1-dimethylethyl)phenyl]-Iodonium](/img/structure/B13965338.png)

